molecular formula C22H28N4O3 B3983810 2-Methyl-1-(4-{4-nitro-3-[(2-phenylethyl)amino]phenyl}piperazin-1-yl)propan-1-one

2-Methyl-1-(4-{4-nitro-3-[(2-phenylethyl)amino]phenyl}piperazin-1-yl)propan-1-one

Cat. No.: B3983810
M. Wt: 396.5 g/mol
InChI Key: YPVSRZDYTNUOOR-UHFFFAOYSA-N
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Description

2-Methyl-1-(4-{4-nitro-3-[(2-phenylethyl)amino]phenyl}piperazin-1-yl)propan-1-one is a complex organic compound with a unique structure that includes a piperazine ring, a nitro group, and a phenylethylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-(4-{4-nitro-3-[(2-phenylethyl)amino]phenyl}piperazin-1-yl)propan-1-one typically involves multiple steps, starting with the preparation of the piperazine ring and subsequent functionalization. Common synthetic routes include:

    Formation of the Piperazine Ring: This can be achieved through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Amine Functionalization: The phenylethylamine moiety can be introduced through reductive amination or other amine coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Catalysts and advanced purification techniques are often employed to enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-(4-{4-nitro-3-[(2-phenylethyl)amino]phenyl}piperazin-1-yl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can undergo reduction reactions to modify the nitro group or other functional groups.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative.

Scientific Research Applications

2-Methyl-1-(4-{4-nitro-3-[(2-phenylethyl)amino]phenyl}piperazin-1-yl)propan-1-one has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.

    Materials Science: The compound’s unique structure makes it a candidate for use in the synthesis of advanced materials with specific electronic or optical properties.

    Biological Research: It is used in studies exploring the interactions of complex organic molecules with biological systems.

Mechanism of Action

The mechanism of action of 2-Methyl-1-(4-{4-nitro-3-[(2-phenylethyl)amino]phenyl}piperazin-1-yl)propan-1-one involves its interaction with specific molecular targets, such as receptors or enzymes. The nitro group and phenylethylamine moiety play crucial roles in its binding affinity and activity. The compound may modulate signaling pathways or inhibit specific enzymes, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-1-(4-{4-amino-3-[(2-phenylethyl)amino]phenyl}piperazin-1-yl)propan-1-one: Similar structure but with an amino group instead of a nitro group.

    2-Methyl-1-(4-{4-nitro-3-[(2-methylphenyl)amino]phenyl}piperazin-1-yl)propan-1-one: Similar structure with a methyl group on the phenyl ring.

Uniqueness

The presence of the nitro group in 2-Methyl-1-(4-{4-nitro-3-[(2-phenylethyl)amino]phenyl}piperazin-1-yl)propan-1-one distinguishes it from its analogs, potentially leading to different reactivity and biological activity. This uniqueness makes it a valuable compound for specific applications in research and industry.

Properties

IUPAC Name

2-methyl-1-[4-[4-nitro-3-(2-phenylethylamino)phenyl]piperazin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N4O3/c1-17(2)22(27)25-14-12-24(13-15-25)19-8-9-21(26(28)29)20(16-19)23-11-10-18-6-4-3-5-7-18/h3-9,16-17,23H,10-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPVSRZDYTNUOOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N1CCN(CC1)C2=CC(=C(C=C2)[N+](=O)[O-])NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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